4-N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
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Overview
Description
4-N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound with a complex structure It contains a piperidine ring, a chlorophenyl group, and multiple amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-1-N,1,N-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl group and the formation of the amide bonds. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-1-N,1,N-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-1-N,1,N-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-1-N,1,N-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-3-(2-methylpropyl)-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
4-N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-1-N,1,N-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific structural features, such as the combination of a piperidine ring with a chlorophenyl group and multiple amide functionalities. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN4O2/c1-24(2)21(28)26-12-9-17(10-13-26)20(27)23-19-4-3-11-25(15-19)14-16-5-7-18(22)8-6-16/h5-8,17,19H,3-4,9-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHYJUYOCMWAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2CCCN(C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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